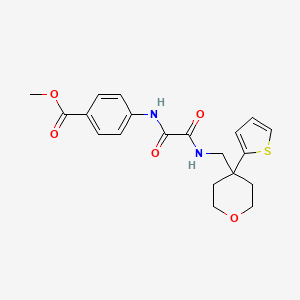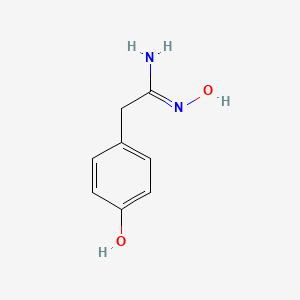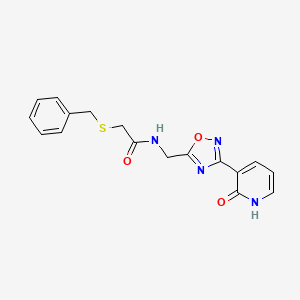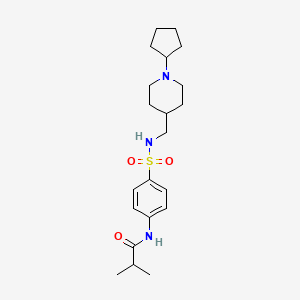
(3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were synthesized and evaluated for their inhibitory activities against BRD4 .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single crystal X-ray diffraction and DFT calculations . The results showed that the crystal structures determined by single crystal X-ray diffraction and the DFT calculation are very close .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were synthesized to evaluate their inhibitory activities against BRD4 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone” can be inferred from its molecular formula C17H20N2O4S and molecular weight 348.42.Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural analysis of compounds similar to "(3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone". For example, Naveen et al. (2015) synthesized a related compound and characterized it using spectroscopic techniques, revealing its crystallization in the monoclinic crystal system and detailing the chair conformation of the piperidine ring, along with a distorted tetrahedral geometry around the sulfur atom. This study provides insights into the molecular structure and intermolecular interactions through X-ray diffraction studies (Naveen et al., 2015).
Antimicrobial Activity
Mallesha and Mohana (2014) synthesized a series of derivatives involving (piperidin-4-yl)methanone oxime and tested them for in vitro antibacterial and antifungal activities. Some of these compounds exhibited significant antimicrobial activity against tested pathogenic strains, suggesting potential therapeutic applications (Mallesha & Mohana, 2014).
Chemical Synthesis Techniques
Bagley et al. (2005) described a synthesis pathway for dimethyl sulfomycinamate, showcasing the utility of related compounds in complex organic synthesis and highlighting the regiocontrol in pyridine synthesis through Bohlmann-Rahtz heteroannulation. This research demonstrates the compound's role in facilitating synthetic pathways for bioactive molecules (Bagley et al., 2005).
Structural and Theoretical Studies
Karthik et al. (2021) conducted structural, thermal, and optical studies, along with theoretical calculations, on a derivative synthesized through a substitution reaction. This work provided deep insights into the compound's stability, molecular interactions, and electronic properties, which could be relevant for designing materials with specific optical and thermal characteristics (Karthik et al., 2021).
Potential Therapeutic Agents
Abbasi et al. (2019) synthesized a series of derivatives to screen against α-glucosidase enzyme, showing considerable inhibitory activity. This suggests the potential of such compounds in the development of new therapeutic agents targeting specific biochemical pathways (Abbasi et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-16(13(2)23-18-12)17(20)19-10-8-15(9-11-19)24(21,22)14-6-4-3-5-7-14/h3-7,15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDHWASLUMLFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluorobenzyl)-6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2639377.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide](/img/structure/B2639378.png)
![N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2639380.png)
![3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2639381.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methoxyquinoline](/img/structure/B2639384.png)




![3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639391.png)


